molecular formula C13H11F3N2O3 B1304735 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid CAS No. 446276-23-9

1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1304735
CAS No.: 446276-23-9
M. Wt: 300.23 g/mol
InChI Key: PXLDNTZHJFLCCC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that features a pyrazole ring substituted with a trifluoromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethylphenoxy group: This step involves the nucleophilic substitution of a halogenated pyrazole intermediate with a trifluoromethylphenol derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethylphenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1,3-Dimethyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with a trifluoromethylphenyl group instead of a trifluoromethylphenoxy group, leading to variations in reactivity and biological activity.

Uniqueness

1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid is unique due to the presence of the trifluoromethylphenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid is a synthetic compound that belongs to the pyrazole class of heterocyclic compounds. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structure, characterized by a trifluoromethyl group and a phenoxy moiety, suggests diverse biological applications ranging from anti-inflammatory to antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₁F₃N₂O₃, with a molecular weight of approximately 300.24 g/mol. The compound exhibits a melting point in the range of 200°C to 203°C. The presence of the carboxylic acid group allows for various chemical modifications, potentially enhancing its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₁F₃N₂O₃
Molecular Weight300.24 g/mol
Melting Point200°C - 203°C
CAS Number109925-28-2

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications to the pyrazole ring can enhance antifungal activity against various phytopathogenic fungi. Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting fungal growth .

Anti-inflammatory Properties

Compounds containing pyrazole structures are known for their anti-inflammatory effects. The trifluoromethyl group can increase the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes and exert pharmacological effects. In related studies, similar pyrazole derivatives have been effective in reducing inflammation markers in vitro and in vivo models .

Agonistic Activity on TGR5

A notable finding in the literature involves the discovery of pyrazole derivatives as potent agonists for TGR5 (G protein-coupled bile acid receptor). This receptor plays a critical role in metabolic regulation and inflammation. The agonistic activity was correlated with structural features, suggesting that modifications like those present in this compound could lead to enhanced receptor activation and subsequent biological responses .

Case Study: Synthesis and Evaluation

A study focusing on the synthesis of pyrazole derivatives highlighted the importance of structural modifications for enhancing biological activity. The synthesized compounds were evaluated for their agonistic effects on TGR5, showing that specific substitutions significantly improved potency compared to non-fluorinated analogs . This suggests that similar strategies could be applied to optimize the biological activity of this compound.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that the presence of a trifluoromethyl group can enhance the interaction with biological targets. For example, fluorinated compounds have been shown to exhibit increased binding affinity due to improved electronic properties and steric effects . This could imply that this compound may possess superior biological activity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-7-10(12(19)20)11(18(2)17-7)21-9-5-3-4-8(6-9)13(14,15)16/h3-6H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLDNTZHJFLCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)OC2=CC=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901147139
Record name 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446276-23-9
Record name 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446276-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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